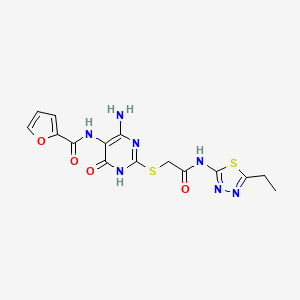
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4,6-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4,6-trimethylbenzamide, also known as DMAPT, is a small molecule inhibitor of nuclear factor kappa B (NF-κB) that has been extensively studied for its potential therapeutic applications. NF-κB is a transcription factor that regulates the expression of many genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB has been shown to have therapeutic potential in a variety of diseases, including cancer, inflammatory disorders, and viral infections.
Applications De Recherche Scientifique
Cytotoxic Activity
One study focuses on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, including derivatives structurally related to N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4,6-trimethylbenzamide. These compounds were tested for growth inhibitory properties against various cancer cell lines, showing potent cytotoxic effects. Some compounds exhibited IC(50) values less than 10 nM, indicating significant potential for cancer therapy applications (Deady et al., 2003).
Structural and Mechanistic Studies
Another area of research involves the structural properties and mechanistic insights into derivatives of N,N-dialkylaminobenzamides. These studies contribute to the understanding of the molecular interactions and dynamics of these compounds, which is crucial for designing more effective drugs with targeted properties (Karlsen et al., 2002).
Diagnostic Applications
Research on derivatives structurally similar to N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4,6-trimethylbenzamide has also explored their application in diagnosing Alzheimer's disease. Compounds have been developed for use with positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).
Chemical Synthesis and Reactivity
The synthesis and reactivity of related compounds have been extensively studied, offering insights into creating a variety of derivatives with potential therapeutic applications. These studies include methodologies for synthesizing specific derivatives, exploring their chemical reactivity, and developing novel compounds with improved efficacy and safety profiles (Mukaiyama & Yamaguchi, 1966).
Fluorescent Probes for CO2 Monitoring
Additionally, fluorescent probes based on the pyrrole core, including derivatives with tertiary amine moieties, have been developed for the quantitative detection of low levels of carbon dioxide. These compounds exhibit selective, fast, and iterative responses to carbon dioxide, highlighting their potential in biological and medical applications for real-time and quantitative detection of CO2 (Wang et al., 2015).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-13-10-14(2)18(15(3)11-13)19(23)20-12-17(21(4)5)16-8-7-9-22(16)6/h7-11,17H,12H2,1-6H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHLYPPQOSGARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC(C2=CC=CN2C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4,6-trimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2705709.png)

![2-Chloro-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2705711.png)
![(Z)-2-((3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2705717.png)


![2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide](/img/structure/B2705722.png)
![3-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2705724.png)
![4-cyclopropyl-1-(2,4-dimethylphenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2705725.png)


